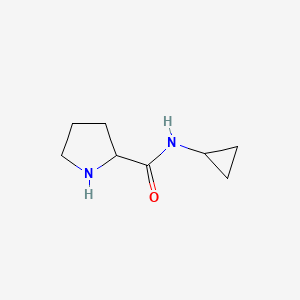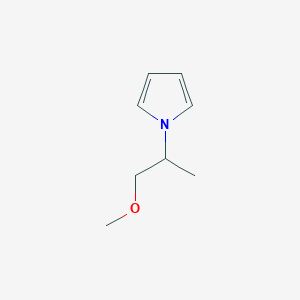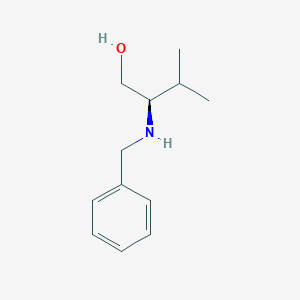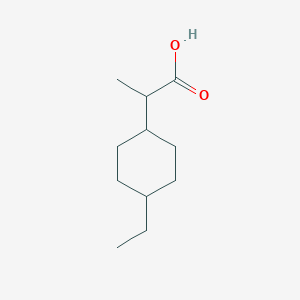![molecular formula C7H12N2O2 B3152929 1-Oxa-4,8-diazaspiro[4.5]decan-3-one CAS No. 746543-82-8](/img/structure/B3152929.png)
1-Oxa-4,8-diazaspiro[4.5]decan-3-one
Descripción general
Descripción
1-Oxa-4,8-diazaspiro[4.5]decan-3-one, also known as cyclohexanespiro-2′-(1′,3′-oxazolidine) , is a heterocyclic compound with an intriguing spiro-fragment. Its molecular formula is C₈H₁₅NO . The compound’s structure combines a piperidine ring with an oxazolidine moiety, resulting in a unique spirocyclic arrangement .
Synthesis Analysis
The synthesis of this compound involves a three-component condensation reaction. Commercially available amines, such as N-benzylpiperidone, and amine derivatives are used. The reaction proceeds under reflux conditions, employing thioglycolic acid as a key reagent. The resulting spiro-compounds (e.g., 8-benzyl-4-[3-(dimethylamino)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one) exhibit anti-ulcer activity comparable to omeprazole .
Molecular Structure Analysis
The molecular structure of this compound features a spiro arrangement, where the N-substituted piperidine replaces the stereoisomeric carbon atom. This modification removes the asymmetric center from the heterocyclic compound, potentially influencing its biological properties .
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Activity
Antihypertensive Properties : 1-Oxa-4,8-diazaspiro[4.5]decan-3-one derivatives have been studied for their potential as antihypertensive agents. Research has found that certain substitutions on the compound enhance its activity against hypertension in animal models, indicating its promise in the development of new blood pressure medications (Caroon et al., 1981).
Neuroprotective Effects : Derivatives of this compound have been observed to exhibit neuroprotective properties. These compounds have shown effectiveness in inhibiting calcium uptake in neural tissues and protecting against brain edema and memory deficits in animal models, suggesting their potential utility in treating neurological conditions (Tóth et al., 1997).
Chronic Kidney Disease Treatment : Research into 1-Oxa-4,9-diazaspiro[5.5]undecane-based derivatives, which are closely related to this compound, has revealed their potential as treatments for chronic kidney diseases. These compounds, particularly when substituted as trisubstituted ureas, have shown high potency in inhibiting soluble epoxide hydrolase and improving kidney function in disease models (Kato et al., 2014).
Muscarinic Receptor Agonism : Compounds structurally related to this compound have been synthesized and evaluated for their potential as muscarinic receptor agonists. These compounds could play a role in treating cognitive disorders, as they have shown effects on memory and learning in animal models (Tsukamoto et al., 1995).
Chemical Synthesis and Structural Analysis
Synthetic Approaches : The synthesis of azaspiro[4.5]decane systems, which include this compound, has been an area of interest due to their complex structures and potential biological activities. Various synthetic routes and methodologies have been developed to create these compounds, highlighting their significance in medicinal chemistry (Martin‐Lopez & Bermejo, 1998).
Structural Studies : The structural aspects of this compound and its derivatives have been examined to understand their chemical properties and potential for modification. This research is crucial for developing new compounds with enhanced pharmacological properties (Graus et al., 2010).
Propiedades
IUPAC Name |
1-oxa-4,8-diazaspiro[4.5]decan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-6-5-11-7(9-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVYCDNFBDUINU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12NC(=O)CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[(4-Chlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B3152872.png)









![3-[Benzyl(methyl)amino]-1-phenyl-1-propanol](/img/structure/B3152951.png)